molecular formula C15H21N3O8S2 B1218588 2,5-S,S-Dicysteinyldopa CAS No. 57954-84-4

2,5-S,S-Dicysteinyldopa

Cat. No. B1218588
CAS RN: 57954-84-4
M. Wt: 435.5 g/mol
InChI Key: PYGLBYQINHTALU-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-S,S'-dicysteinyldopa is an L-tyrosine derivative that is L-DOPA in which the hydrogens at positions 2 and 5 on the phenyl ring are replaced by cysteinyl groups. Found in the urine of patients with melanoma. It has a role as a human urinary metabolite. It is a S-conjugate, a S-organyl-L-cysteine, a L-tyrosine derivative, a tricarboxylic acid, a triamine, an aryl sulfide and a member of catechols. It derives from a L-dopa.

properties

CAS RN

57954-84-4

Product Name

2,5-S,S-Dicysteinyldopa

Molecular Formula

C15H21N3O8S2

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-2-amino-3-[2,5-bis[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-3,4-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C15H21N3O8S2/c16-6(13(21)22)1-5-2-9(27-3-7(17)14(23)24)10(19)11(20)12(5)28-4-8(18)15(25)26/h2,6-8,19-20H,1,3-4,16-18H2,(H,21,22)(H,23,24)(H,25,26)/t6-,7-,8-/m0/s1

InChI Key

PYGLBYQINHTALU-FXQIFTODSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1SC[C@@H](C(=O)O)N)O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

SMILES

C1=C(C(=C(C(=C1SCC(C(=O)O)N)O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C1=C(C(=C(C(=C1SCC(C(=O)O)N)O)O)SCC(C(=O)O)N)CC(C(=O)O)N

synonyms

2,5-S,S-dicysteinyldopa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-S,S-Dicysteinyldopa
Reactant of Route 2
Reactant of Route 2
2,5-S,S-Dicysteinyldopa
Reactant of Route 3
2,5-S,S-Dicysteinyldopa
Reactant of Route 4
2,5-S,S-Dicysteinyldopa
Reactant of Route 5
2,5-S,S-Dicysteinyldopa
Reactant of Route 6
2,5-S,S-Dicysteinyldopa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.